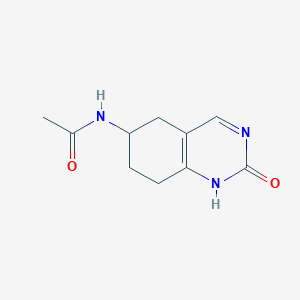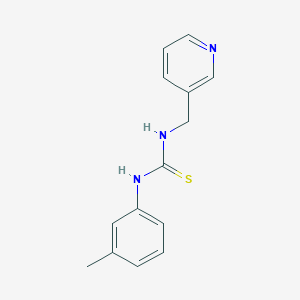
Methyl 2,4-dibromo-6-chloro-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dibromo-6-chloro-3-methoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dibromo-6-chloro-3-methoxybenzoate typically involves the bromination and chlorination of a methoxybenzoate precursor. One common method includes the following steps:
Starting Material: Begin with methyl 3-methoxybenzoate.
Bromination: React the starting material with bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 4 positions.
Chlorination: Introduce chlorine (Cl₂) to the brominated intermediate to add a chlorine atom at the 6 position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be utilized.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) can facilitate ester hydrolysis.
Major Products:
Substitution Reactions: Products may include derivatives with different substituents replacing the halogen atoms.
Oxidation: Products may include oxidized forms of the methoxy group, such as aldehydes or carboxylic acids.
Reduction: Products may include reduced forms of the ester group, such as alcohols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2,4-dibromo-6-chloro-3-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound may be used in studies investigating its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of methyl 2,4-dibromo-6-chloro-3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain biological targets. The methoxy group may also play a role in its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
Methyl 2,4-dibromo-3-methoxybenzoate: Lacks the chlorine atom at the 6 position.
Methyl 2,4-dichloro-3-methoxybenzoate: Contains chlorine atoms instead of bromine atoms.
Methyl 2-bromo-6-chloro-3-methoxybenzoate: Contains only one bromine atom.
Uniqueness: Methyl 2,4-dibromo-6-chloro-3-methoxybenzoate is unique due to the specific combination of bromine, chlorine, and methoxy groups attached to the benzoate core. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7Br2ClO3 |
|---|---|
Peso molecular |
358.41 g/mol |
Nombre IUPAC |
methyl 2,4-dibromo-6-chloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H7Br2ClO3/c1-14-8-4(10)3-5(12)6(7(8)11)9(13)15-2/h3H,1-2H3 |
Clave InChI |
CTCOFIDMKKJHGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1Br)C(=O)OC)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12456185.png)
![2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol](/img/structure/B12456196.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine](/img/structure/B12456202.png)
![3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B12456204.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B12456215.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)
![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456224.png)
![N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide](/img/structure/B12456230.png)
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate](/img/structure/B12456235.png)


![N-cyclohexyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12456255.png)
